

Application Notes and Protocols for Direct Red 254 in Flow Cytometry

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Compound of Interest

Compound Name: Direct Red 254

Cat. No.: B1166072

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These application notes provide a comprehensive guide for utilizing **Direct Red 254**, a highly stable diketopyrrolo-pyrrole (DPP) pigment, in flow cytometry applications. This document outlines the dye's properties, provides detailed protocols for cell viability and intracellular staining, and includes recommendations for data acquisition and analysis.

Introduction to Direct Red 254

Direct Red 254, also known as Pigment Red 254, is a synthetic organic compound belonging to the diketopyrrolo-pyrrole (DPP) class of pigments.[1][2] Renowned for its exceptional thermal and chemical stability, **Direct Red 254** exhibits strong fluorescence, making it a promising candidate for various bioimaging and flow cytometry applications.[3][4] Its utility in flow cytometry stems from its potential as a viability dye and for intracellular labeling.

Key Properties:

- Chemical Class: Diketopyrrolo-pyrrole (DPP)[2]
- Molecular Formula: $C_{18}H_{10}Cl_2N_2O_2$ [5]
- Molecular Weight: 357.19 g/mol [5]
- Appearance: Red powder[6]

- Stability: Excellent heat and light stability, resistant to many solvents.[1][7]

Data Presentation: Photophysical and Staining Properties

While specific quantitative data for **Direct Red 254** in flow cytometry applications is not extensively published, the following tables provide estimated values based on the known properties of DPP dyes and a recommended protocol for determining optimal parameters.

Table 1: Photophysical Properties of **Direct Red 254**

Parameter	Estimated Value/Range	Notes
Excitation Maximum (λ_{ex})	~488-530 nm	DPP dyes can be excited by a blue (488 nm) or yellow/green (561 nm) laser. Optimal laser line should be determined empirically.[3][8]
Emission Maximum (λ_{em})	~550-600 nm	Emission is expected in the yellow-orange to red range.[3]
Quantum Yield (Φ_F)	High (potentially >0.5)	DPP dyes are known for their high fluorescence quantum yields.[9]
Photostability	Excellent	Highly resistant to photobleaching compared to many common fluorophores.[3]

Table 2: Recommended Starting Concentrations and Incubation Times

Application	Cell Type	Starting Concentration	Incubation Time	Incubation Temperature
Cell Viability	Jurkat (suspension)	1-10 μ M	15-30 minutes	Room Temperature
Cell Viability	HeLa (adherent)	1-10 μ M	15-30 minutes	37°C
Intracellular Staining	Permeabilized PBMCs	0.5-5 μ M	30-60 minutes	4°C

Experimental Protocols

Protocol for Cell Viability Assessment

This protocol details the use of **Direct Red 254** as a viability dye to discriminate between live and dead cells based on membrane integrity. Dead cells with compromised membranes will exhibit significantly higher fluorescence.

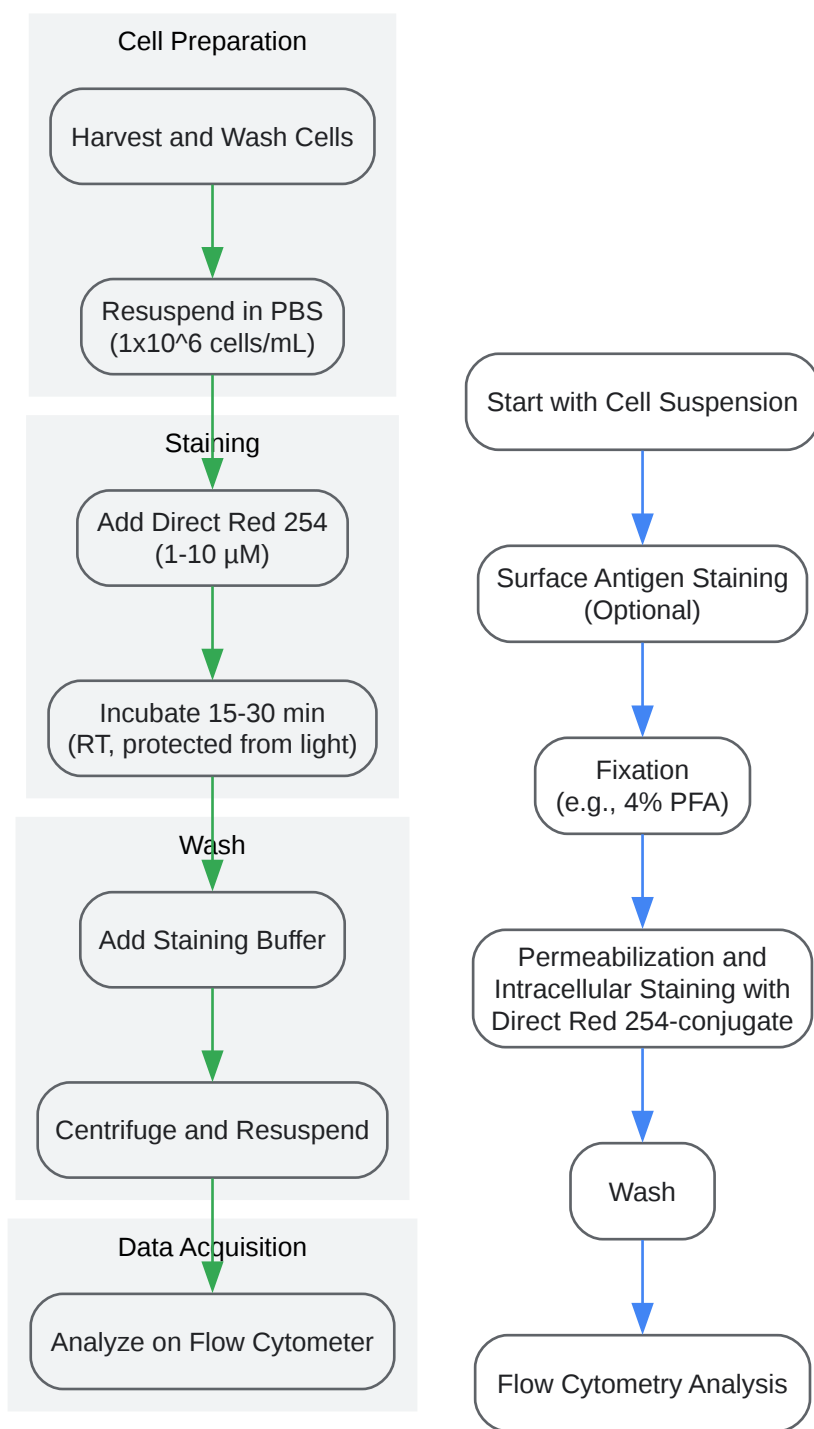
Materials:

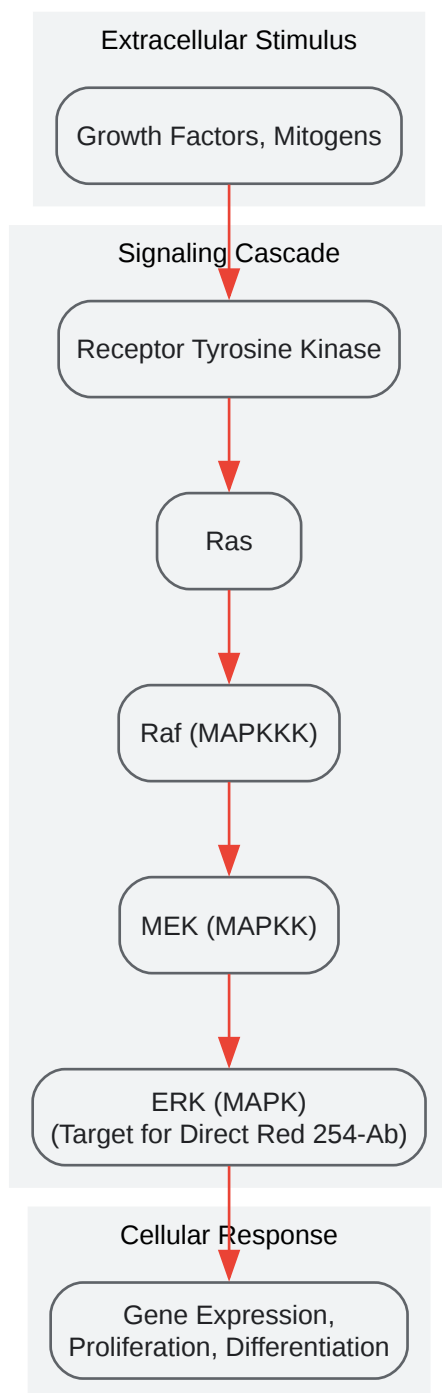
- **Direct Red 254** stock solution (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} free
- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
- Cell suspension (1×10^6 cells/mL)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash once with PBS.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.

- Resuspend the cell pellet in PBS to a concentration of 1×10^6 cells/mL.
- Staining:
 - Prepare a working solution of **Direct Red 254** by diluting the stock solution in PBS. A starting concentration of 5 μ M is recommended.
 - Add 1 μ L of the working solution to 100 μ L of the cell suspension in a flow cytometry tube.
 - Vortex gently and incubate for 15-30 minutes at room temperature, protected from light.
- Washing (Optional but Recommended):
 - Add 1 mL of Flow Cytometry Staining Buffer to the tube.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 500 μ L of Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Acquire events on a flow cytometer equipped with a blue (488 nm) or yellow/green (561 nm) laser.
 - Collect emission using a filter appropriate for the red spectrum (e.g., 585/42 nm or 610/20 nm bandpass filter).
 - Use unstained cells as a negative control to set the baseline fluorescence.
 - Use heat-killed or ethanol-treated cells as a positive control for dead cells.





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